Methyl 2,5-dimethyl-4-oxooxolane-3-carboxylate
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Overview
Description
Methyl 2,5-dimethyl-4-oxooxolane-3-carboxylate is an organic compound belonging to the class of oxolane carboxylates It is characterized by a five-membered ring structure with two methyl groups and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dimethyl-4-oxooxolane-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and esterification reactions . The reaction conditions typically involve the use of acidic catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethyl-4-oxooxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl 2,5-dimethyl-4-oxooxolane-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,5-dimethyl-4-oxooxolane-3-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a precursor to biologically active molecules, influencing various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxooxolane-3-carboxylate: A structurally related compound with similar chemical properties.
Ethyl 2,5-dimethyl-4-oxooxolane-3-carboxylate: Another ester derivative with comparable reactivity.
Methyl furan-2-carboxylate: A furan derivative with analogous functional groups.
Uniqueness
Methyl 2,5-dimethyl-4-oxooxolane-3-carboxylate is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
59688-77-6 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 2,5-dimethyl-4-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-4-6(8(10)11-3)7(9)5(2)12-4/h4-6H,1-3H3 |
InChI Key |
OMEKZLXKEBCSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C(O1)C)C(=O)OC |
Origin of Product |
United States |
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